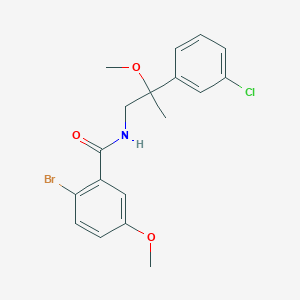

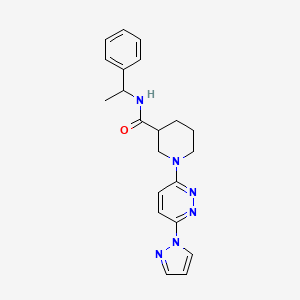

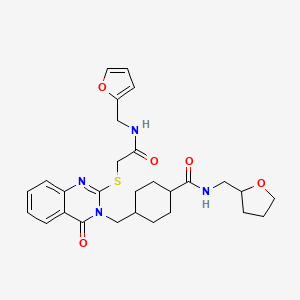

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds similar to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide typically involves multistep chemical reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions like N-alkylation, amide formation, and cyclization. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, showing a multi-step process yielding complex heterocyclic systems (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is often elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the arrangement of atoms and the stereochemistry of the molecules, essential for understanding their biological activity and properties. For instance, studies have detailed the conformational analysis and stereochemical considerations of similar compounds, underscoring the role of specific functional groups in determining molecular geometry and potential interaction sites (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds like 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide typically explore their reactivity towards various reagents, highlighting their potential for functional group transformations, such as N-alkylation or cyclization reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to introduce specific properties. For example, the synthesis of pyridazine derivatives involves reactions with different reagents to yield novel compounds with varied biological activities (El-Mariah et al., 2006).

Physical Properties Analysis

The physical properties of compounds structurally related to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide, such as solubility, melting point, and crystalline form, are determined through experimental studies. These properties are essential for understanding the compound's stability, formulation potential, and suitability for various applications. Physical properties also influence the compound's pharmacokinetics and distribution profiles in biological systems.

Chemical Properties Analysis

Chemical properties, including reactivity, stability under various conditions, and interaction with biological targets, are critical for determining the compound's potential as a therapeutic agent or a chemical tool. Studies often focus on the compound's acidity, basicity, and reactivity towards nucleophiles or electrophiles. For instance, the reactivity of pyrazole derivatives towards different reagents provides insights into their chemical versatility and potential applications in synthesizing biologically active molecules (Youssef et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Research has demonstrated various methods for synthesizing pyrazole, pyridine, and piperidine derivatives, highlighting the versatility of these heterocyclic frameworks in medicinal chemistry. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and other novel fused heterobicycles has been explored, showcasing the compound's role in the development of new chemical entities with potential biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014). Similarly, the functionalization reactions of pyrazole carboxylic acids and acid chlorides with diamines have been studied, leading to a range of products with diverse structural features (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Antioxidant Activities

Compounds derived from pyridine and piperidine scaffolds have been subjected to in vitro screening for antimicrobial and antioxidant activities. For instance, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been evaluated for their potential as antimicrobial agents, revealing moderate to good binding energies and antimicrobial activities (Flefel et al., 2018).

Antitubercular Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown promising results in the fight against tuberculosis, with some compounds exhibiting significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017).

Anticancer and Anti-5-Lipoxygenase Agents

Pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Propiedades

IUPAC Name |

N-(1-phenylethyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-16(17-7-3-2-4-8-17)23-21(28)18-9-5-13-26(15-18)19-10-11-20(25-24-19)27-14-6-12-22-27/h2-4,6-8,10-12,14,16,18H,5,9,13,15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJOYZOGGXECFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)

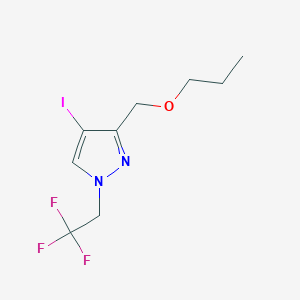

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)

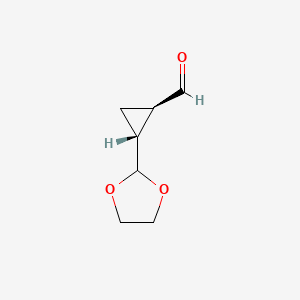

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)